3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Description
Mechanism of Action
Target of Action
The primary target of 3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This protein plays a crucial role in the regulation of gene expression and is involved in various cellular processes.
Mode of Action
This compound interacts with its target, the WIZ protein, by reducing its expression levels . It also induces the expression of fetal hemoglobin (HbF) protein . The modulation of these proteins can lead to significant changes in cellular processes.
Biochemical Pathways
The compound affects the pathway involving the WIZ protein and HbF. The reduction in WIZ protein expression and the induction of HbF can ameliorate symptoms in patients with sickle cell disease and β-thalassemia . Other mechanisms being targeted include inhibition of HDAC1/2, LSD1, DNMT1, PDE91, and G91/GLP .
Result of Action
The result of the compound’s action is the reduction of WIZ protein expression levels and the induction of HbF protein expression levels . This can lead to the amelioration of symptoms in patients with sickle cell disease and β-thalassemia .
Biochemical Analysis
Biochemical Properties
The compound 3-(6-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione has been found to interact with the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This interaction can lead to the reduction of WIZ protein expression levels and the induction of fetal hemoglobin (HbF) protein expression levels .
Cellular Effects
In the context of cellular effects, this compound has been reported to influence cell function by modulating the expression levels of certain proteins . Specifically, it can reduce the expression of the WIZ protein and
Properties
IUPAC Name |
3-(5-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNXHRJNBDTGNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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